molecular formula C17H17NO6 B249457 N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide

N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide

Cat. No. B249457
M. Wt: 331.32 g/mol
InChI Key: JFORFCFNPXUKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide, also known as BDA-410, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. BDA-410 has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in various cellular processes such as cell cycle regulation, apoptosis, and DNA repair.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This results in the activation of various signaling pathways, including the AKT and ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal tissue homeostasis. N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important because tumors require a blood supply in order to grow and metastasize.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide is that it is a small molecule inhibitor, which makes it easier to administer in vivo compared to larger molecules such as antibodies. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide. One area of interest is the development of combination therapies that incorporate N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide with other chemotherapeutic agents. Another area of interest is the development of more potent and selective inhibitors of PP2A that could be used in cancer therapy. Finally, there is also potential for the use of N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide in the treatment of other diseases such as neurodegenerative disorders and viral infections.
In conclusion, N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide is a small molecule inhibitor that has shown promise for the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of PP2A, which is involved in various cellular processes. While there are limitations to its use in experimental settings, there are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide involves several steps, starting with the reaction of 2,6-dimethoxyphenol with sodium hydride to form the corresponding phenoxide. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to form the benzodioxole-5-yl derivative. Finally, the benzodioxole-5-yl derivative is reacted with ethyl acetate and sodium hydroxide to form N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,6-dimethoxyphenoxy)acetamide

InChI

InChI=1S/C17H17NO6/c1-20-13-4-3-5-14(21-2)17(13)22-9-16(19)18-11-6-7-12-15(8-11)24-10-23-12/h3-8H,9-10H2,1-2H3,(H,18,19)

InChI Key

JFORFCFNPXUKLI-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)OCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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